2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23NO3·HCl. It is known for its unique structure, which combines a piperidine ring with a tetrahydropyran moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, commonly using ethyl halides in the presence of a base.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions, often involving dihydropyran and an acid catalyst.
Esterification: The carboxylate group is introduced through esterification reactions, typically using carboxylic acids or their derivatives.
Hydrochloride Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or tetrahydropyran rings can be functionalized with various substituents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as analgesic, anti-inflammatory, or neuroprotective effects, making them of interest for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatile reactivity makes it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Piperidinyl)ethyl acetate hydrochloride
- 2-(4-Piperidinyl)ethyl butyrate hydrochloride
- 2-(4-Piperidinyl)ethyl propionate hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride stands out due to the presence of the tetrahydropyran ring. This structural feature imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-piperidin-4-ylethyl oxane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c15-13(12-4-8-16-9-5-12)17-10-3-11-1-6-14-7-2-11;/h11-12,14H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRPGIPRKLUWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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